molecular formula C15H18N6O2 B11530471 (2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile

(2Z)-3-(azepan-1-yl)-3-imino-2-[2-(4-nitrophenyl)hydrazinylidene]propanenitrile

Cat. No.: B11530471
M. Wt: 314.34 g/mol
InChI Key: KSQGLTFLYUNMBR-YNRUJBALSA-N
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Description

(Z)-2-(AZEPAN-1-YL)-2-IMINO-N-(4-NITROPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound featuring a unique combination of functional groups, including an azepane ring, an imino group, a nitrophenyl group, and a cyanide group

Properties

Molecular Formula

C15H18N6O2

Molecular Weight

314.34 g/mol

IUPAC Name

(1Z)-2-(azepan-1-yl)-2-imino-N-(4-nitroanilino)ethanimidoyl cyanide

InChI

InChI=1S/C15H18N6O2/c16-11-14(15(17)20-9-3-1-2-4-10-20)19-18-12-5-7-13(8-6-12)21(22)23/h5-8,17-18H,1-4,9-10H2/b17-15?,19-14-

InChI Key

KSQGLTFLYUNMBR-YNRUJBALSA-N

Isomeric SMILES

C1CCCN(CC1)C(=N)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/C#N

Canonical SMILES

C1CCCN(CC1)C(=N)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Preparation Methods

The synthesis of (Z)-2-(AZEPAN-1-YL)-2-IMINO-N-(4-NITROPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the imino group: This step may involve the reaction of the azepane derivative with an appropriate amine or imine precursor.

    Attachment of the nitrophenyl group: This can be done through electrophilic aromatic substitution reactions.

    Incorporation of the cyanide group: This step may involve nucleophilic substitution reactions using cyanide sources.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(Z)-2-(AZEPAN-1-YL)-2-IMINO-N-(4-NITROPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanide group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Z)-2-(AZEPAN-1-YL)-2-IMINO-N-(4-NITROPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with biological macromolecules.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-2-(AZEPAN-1-YL)-2-IMINO-N-(4-NITROPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE involves its interaction with specific molecular targets. The imino and nitrophenyl groups may interact with enzymes or receptors, leading to modulation of biological pathways. The cyanide group can also play a role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

(Z)-2-(AZEPAN-1-YL)-2-IMINO-N-(4-NITROPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE can be compared with similar compounds such as:

    Azepane derivatives: These compounds share the azepane ring structure but may differ in other functional groups.

    Nitrophenyl derivatives: These compounds contain the nitrophenyl group but may have different substituents.

    Cyanide-containing compounds: These compounds feature the cyanide group but may have different core structures.

The uniqueness of (Z)-2-(AZEPAN-1-YL)-2-IMINO-N-(4-NITROPHENYL)ETHANECARBOHYDRAZONOYL CYANIDE lies in its combination of functional groups, which imparts specific chemical and biological properties.

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